N-(2-oxooxolan-3-yl)hexanamide
Overview
Description
“N-(2-oxooxolan-3-yl)hexanamide” is a chemical compound with the molecular formula C10H17NO3 . It is also known as N-Caproyl-DL-homoserine lactone and N-Hexanoyl-DL-homoserine lactone .
Molecular Structure Analysis
The molecular structure of “N-(2-oxooxolan-3-yl)hexanamide” consists of a hexanamide chain attached to a 2-oxooxolan-3-yl group . The average mass of the molecule is 199.247 Da and the monoisotopic mass is 199.120850 Da .
Physical And Chemical Properties Analysis
“N-(2-oxooxolan-3-yl)hexanamide” has a density of 1.1±0.1 g/cm3, a boiling point of 434.0±34.0 °C at 760 mmHg, and a flash point of 216.3±25.7 °C . It has 4 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds . The compound has a polar surface area of 55 Å2 and a molar volume of 184.1±5.0 cm3 .
Scientific Research Applications
Plant Growth Promotion
N-Hexanoyl-DL-homoserine lactone has been found to promote plant growth and induce systemic tolerance to drought and salt stress in plants . It’s used in the study of microbial mediation of crop abiotic stress tolerance .
Interaction with Plant Hormones
This compound influences the expression of several genes associated with cell growth and those regulated by growth hormones . It alters the auxin to cytokinin ratio, which could potentially tune plant growth to the microbial composition of the rhizosphere .
Quorum Sensing in Bacteria
N-Hexanoyl-DL-homoserine lactone is a bacterial quorum-sensing signaling molecule. Quorum sensing is a system of stimulus and response correlated to population density. It regulates gene expression in gram-negative bacteria, such as Echerichia and Salmonella .
Chemoattractant for Human Immune Cells
Some N-acylhomoserine lactones (AHLs), including N-Hexanoyl-DL-homoserine lactone, are potent chemoattractants for human immune cells such as neutrophils .
Suppression of Fungal Infections in Plants
Application of N-Hexanoyl-DL-homoserine lactone to tomato leaves suppresses the development of lesions induced by the plant pathogenic fungi B. cinerea .
Enhancement of Plant Growth in Hydroponic Systems
When applied to A. thaliana seedlings in a hydroponic growth system at a concentration of 10 µM, N-Hexanoyl-DL-homoserine lactone increases root length and shoot diameter .
Mechanism of Action
Target of Action
N-Hexanoyl-DL-homoserine lactone is a member of the N-acyl-homoserine lactone (AHL) family . AHLs regulate gene expression in gram-negative bacteria, such as Echerichia and Salmonella . They are involved in quorum sensing, a process of cell-to-cell communication among bacteria .
Mode of Action
The compound interacts with its targets by enabling bacterial cells to regulate gene expression depending on population density . This allows them to undertake collective actions such as the infection of host cells . Some AHLs, including N-Hexanoyl-DL-homoserine lactone, are potent chemoattractants for human immune cells such as neutrophils .
Biochemical Pathways
N-Hexanoyl-DL-homoserine lactone affects several biochemical pathways. It is involved in quorum sensing, a process that coordinates gene expression in many physiological processes, such as symbiosis, virulence, EPS-production, resistance to oxidative stress, antibiotic production, motility, and biofilm formation .
Pharmacokinetics
It is known that the compound is produced in the rhizosphere , suggesting that it may be absorbed and distributed in the environment.
Result of Action
The compound induces transcriptional changes in Arabidopsis and may contribute to tuning plant growth to the microbial composition of the rhizosphere . It has also been shown to suppress the development of lesions induced by the plant pathogenic fungi B. cinerea . Moreover, it increases root length and shoot diameter when applied to A. thaliana seedlings in a hydroponic growth system at a concentration of 10 µM .
Action Environment
The action of N-Hexanoyl-DL-homoserine lactone is influenced by environmental factors. It is produced in the rhizosphere , a region of soil in the vicinity of plant roots that is directly influenced by root secretions and associated soil microorganisms. The rhizosphere environment, including factors such as soil type, moisture, and microbial composition, can influence the compound’s action, efficacy, and stability.
Future Directions
“N-Hexanoyl-L-homoserine lactone” has diverse applications, including the regulation of virulence in general and in cystic fibrosis, infection prevention, slime and biofilm reduction in commercial agriculture and aquaculture industries, food spoilage prevention, and septicemia in fish . These applications suggest potential future directions for research and development involving this compound.
properties
IUPAC Name |
N-(2-oxooxolan-3-yl)hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-2-3-4-5-9(12)11-8-6-7-14-10(8)13/h8H,2-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFKKPDLNLCPNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347943 | |
Record name | N-(2-Oxotetrahydro-3-furanyl)hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
106983-28-2 | |
Record name | N-(2-Oxotetrahydro-3-furanyl)hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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